3-(2-bromophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide
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Overview
Description
3-(2-Bromophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide is an organic compound that features a bromophenyl group, a methoxyethyl group, and a thiophen-3-ylmethyl group attached to a propanamide backbone
Scientific Research Applications
Chemistry
In organic synthesis, 3-(2-bromophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.
Industry
In materials science, the compound’s unique structure could be utilized in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.
Introduction of the Methoxyethyl Group: The intermediate is then reacted with 2-methoxyethylamine under basic conditions to form the N-(2-methoxyethyl) derivative.
Attachment of the Thiophen-3-ylmethyl Group: Finally, the thiophen-3-ylmethyl group is introduced via a nucleophilic substitution reaction, often using thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group of the propanamide, potentially converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which 3-(2-bromophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromophenyl and thiophene groups could facilitate binding to hydrophobic pockets, while the methoxyethyl group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(2-Bromophenyl)-N-(2-ethoxyethyl)-N-(thiophen-3-ylmethyl)propanamide: Similar structure but with an ethoxyethyl group instead of methoxyethyl.
3-(2-Bromophenyl)-N-(2-methoxyethyl)-N-(furan-3-ylmethyl)propanamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
The presence of the bromophenyl group can influence the compound’s reactivity and biological activity compared to its chlorinated counterpart. The methoxyethyl group provides a balance between hydrophilicity and hydrophobicity, potentially enhancing its interaction with biological targets. The thiophene ring adds aromaticity and potential for π-π interactions, which can be crucial in both chemical reactions and biological systems.
This detailed overview provides a comprehensive understanding of 3-(2-bromophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2S/c1-21-10-9-19(12-14-8-11-22-13-14)17(20)7-6-15-4-2-3-5-16(15)18/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJMZONUPSQFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)CCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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